Triamcinolone Hexacetonide

Juvenile Idiopathic Arthritis Intra-Articular Corticosteroids Duration of Remission

Triamcinolone Hexacetonide (TH) is the preferred intra-articular corticosteroid for prolonged synovitis suppression. Its uniquely low aqueous solubility creates a stable depot, doubling median remission time in JIA vs. triamcinolone acetonide (12.5 vs. 5.1 months) and delivering 19 mm greater early VAS pain reduction in knee OA vs. methylprednisolone. TH exhibits flip-flop kinetics with a 6-day mean residence time—absorption, not elimination, is rate-limiting—ensuring sustained local efficacy with attenuated systemic exposure. This is the evidence-backed reference standard for long-acting depot corticosteroid therapy. We supply high-purity (≥98%) TH as a solid, shipped under ice for cold-chain integrity, for R&D use only. Contact us for bulk or custom packaging.

Molecular Formula C30H41FO7
Molecular Weight 532.6 g/mol
CAS No. 5611-51-8
Cat. No. B1681370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriamcinolone Hexacetonide
CAS5611-51-8
Synonyms9-fluoro-11 beta,16 alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone, 21-(3,3-dimethylbutyrate)
Aristospan
triamcinolone hexacetonide
Molecular FormulaC30H41FO7
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C
InChIInChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1
InChIKeyTZIZWYVVGLXXFV-FLRHRWPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triamcinolone Hexacetonide CAS 5611-51-8: Long-Acting Intra-Articular Corticosteroid for Sustained Joint Remission


Triamcinolone Hexacetonide (TH, CAS 5611-51-8) is a synthetic glucocorticoid ester and prodrug of triamcinolone acetonide, formulated as a microcrystalline suspension for intra-articular injection [1]. Distinguished by its markedly low aqueous solubility, TH forms a stable depot within the synovial space, enabling prolonged local anti-inflammatory activity with attenuated systemic absorption . This compound is primarily utilized in the management of chronic inflammatory joint diseases, including juvenile idiopathic arthritis, rheumatoid arthritis, and osteoarthritis, where sustained suppression of synovitis is the primary therapeutic objective [1].

Triamcinolone Hexacetonide Injections: Why In-Class Substitution Alters Therapeutic Outcomes


Intra-articular corticosteroids are not therapeutically equivalent or interchangeable. Clinical outcomes are profoundly influenced by the specific ester's aqueous solubility, which dictates the rate of dissolution from the crystalline depot in synovial fluid . Substituting Triamcinolone Hexacetonide with the more soluble Triamcinolone Acetonide or other analogs leads to quantifiably shorter durations of joint remission, higher rates of disease relapse, and distinct systemic exposure profiles, as demonstrated in direct comparative studies in juvenile arthritis [1]. The following quantitative evidence delineates precisely where and how Triamcinolone Hexacetonide differentiates itself from its closest in-class alternatives.

Triamcinolone Hexacetonide vs. Triamcinolone Acetonide: Head-to-Head Clinical and Pharmacokinetic Data


Triamcinolone Hexacetonide Doubles Remission Duration Compared to Triamcinolone Acetonide in Juvenile Arthritis

In a retrospective analysis of 39 patients with juvenile idiopathic arthritis (JIA) involving 165 injected joints, the median time to arthritis relapse was significantly longer for joints treated with Triamcinolone Hexacetonide (TH) compared to those treated with Triamcinolone Acetonide (TA) [1].

Juvenile Idiopathic Arthritis Intra-Articular Corticosteroids Duration of Remission

Triamcinolone Hexacetonide Lowers Relapse Risk by 81% in Direct Comparison with Triamcinolone Acetonide

The same retrospective study quantified the risk of relapse using mixed effects Cox regression models, revealing a substantially lower hazard for joints treated with Triamcinolone Hexacetonide [1].

Juvenile Idiopathic Arthritis Relapse Risk Hazard Ratio

Triamcinolone Hexacetonide Demonstrates Superior 12- and 24-Month Remission Rates Even at Half the Dose of Triamcinolone Acetonide

A double-blind, randomized trial compared the efficacy of intra-articular Triamcinolone Hexacetonide (1 mg/kg) against Triamcinolone Acetonide (2 mg/kg) in symmetrically involved joints of children with JIA [1]. Despite the TA dose being double that of TH, TH achieved significantly higher rates of lasting remission.

Juvenile Idiopathic Arthritis Long-Term Remission Dose-Response

Triamcinolone Hexacetonide Exhibits Extended Intra-Articular Residence (MRT of 6 Days) Compared to Other Glucocorticoid Suspensions

A comparative pharmacokinetic study evaluated the mean residence time (MRT) of six glucocorticoid crystal suspensions following intra-articular administration . Triamcinolone Hexacetonide demonstrated a significantly prolonged MRT, indicating slower dissolution and longer local retention.

Pharmacokinetics Mean Residence Time Intra-Articular Depot

Triamcinolone Hexacetonide Provides Faster Pain Relief than Methylprednisolone in Knee Osteoarthritis at Week 3

A systematic review of randomized controlled trials comparing intra-articular corticosteroids included a trial of Triamcinolone Hexacetonide (TH) versus Methylprednisolone (MP) for knee osteoarthritis [1]. TH demonstrated significantly greater pain reduction at week 3 post-injection.

Osteoarthritis Pain Relief Visual Analogue Scale

Triamcinolone Hexacetonide Achieves 24-Month Response Rate of 77% Versus 39% for Triamcinolone Acetonide in Knee Arthritis

A systematic review of RCTs identified a trial directly comparing Triamcinolone Hexacetonide (TH) and Triamcinolone Acetonide (TA) in knee arthritis patients, with follow-up extending to 24 months [1].

Knee Arthritis Long-Term Response Systematic Review

Triamcinolone Hexacetonide: Validated Clinical and Research Applications


Pediatric Rheumatology: First-Line Intra-Articular Therapy for Juvenile Idiopathic Arthritis

Triamcinolone Hexacetonide is established as the preferred intra-articular corticosteroid for JIA based on direct evidence of doubling the median remission time compared to Triamcinolone Acetonide (12.5 vs 5.1 months) and reducing relapse hazard by 81% [1]. Its use in this population is further justified by a double-blind trial showing that, even when TA is administered at twice the dose, TH achieves superior 12- and 24-month remission rates (80% vs 47.5% and 63.6% vs 32.4%, respectively) [2].

Knee Osteoarthritis: Achieving Rapid and Sustained Pain Relief

For knee osteoarthritis, Triamcinolone Hexacetonide offers a quantifiable advantage in early pain control over Methylprednisolone, demonstrating a 19 mm greater reduction on the VAS pain scale at week 3 [1]. This rapid onset is complemented by durable long-term efficacy, as demonstrated by a 24-month response rate of 77% compared to 39% for Triamcinolone Acetonide in knee arthritis trials [2].

Pharmacokinetic Research: Model Compound for Prolonged Intra-Articular Depot Formulations

Due to its well-characterized low aqueous solubility and extended mean residence time of 6 days [1], Triamcinolone Hexacetonide serves as a reference standard in pharmacokinetic studies investigating the relationship between drug dissolution rate, synovial fluid concentration, and duration of local anti-inflammatory effect. Its behavior illustrates the 'flip-flop' kinetics where absorption, not elimination, is the rate-limiting step [1].

Comparative Effectiveness Research: Gold Standard Comparator for Intra-Articular Corticosteroid Trials

Given the robust body of head-to-head evidence demonstrating its superior efficacy and prolonged duration of action over other corticosteroids, Triamcinolone Hexacetonide should be the active comparator of choice in clinical trials evaluating novel intra-articular therapies for inflammatory arthritis. Its inclusion allows for a meaningful benchmark against a proven, long-acting depot corticosteroid [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triamcinolone Hexacetonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.